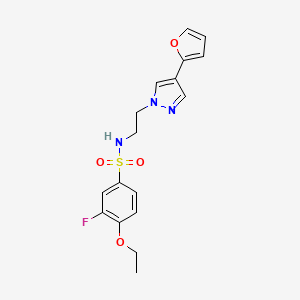methanone CAS No. 339107-32-3](/img/structure/B2494960.png)
[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a heterocyclic compound that has been explored for its potential in various biological and chemical applications. Its structure comprises a piperazine ring substituted with a fluorophenyl and a chloropyridinyl group, making it a candidate for further pharmacological evaluation and material science applications.
Synthesis Analysis
Synthesis of related heterocyclic compounds involves multi-step reactions, including the preparation of intermediates such as piperidinyl and pyridinyl methanones. These processes often employ techniques like electrophilic substitution, catalytic hydrogenation, and functional group transformations to achieve the desired compound with high purity and yield (Prasad et al., 2018).
Molecular Structure Analysis
Molecular structure characterization is typically performed using spectroscopic methods such as IR, NMR, and LC-MS, complemented by X-ray diffraction studies. These analyses reveal the conformational preferences of the compound's rings and the types of intramolecular interactions stabilizing the structure, such as hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of 4-(6-Chloro-2-pyridinyl)piperazinomethanone with various reagents can lead to a plethora of derivatives, showcasing its versatile chemical properties. These reactions may include nucleophilic substitutions and additions, highlighting the compound's potential as a synthetic intermediate for further chemical exploration.
Aplicaciones Científicas De Investigación
Arylcycloalkylamine Structures in D2-like Receptor Ligands
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature prominently in the development of antipsychotic agents. These compounds, through their arylalkyl substituents, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. Research indicates that the composite structure of these molecules, including elements such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contributes significantly to their selectivity and potency at these receptors (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide range of drugs due to its versatile pharmacological applications. Piperazine-based molecules have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. This adaptability underscores the broad potential of piperazine as a building block in drug discovery, suggesting a potential avenue for exploring the applications of "4-(6-Chloro-2-pyridinyl)piperazinomethanone" (Rathi et al., 2016).
Potential in Neuropharmacology
Research into the pharmacophore design of p38α MAP kinase inhibitors has identified the significance of substituents on the piperazine ring for achieving high binding selectivity and potency. This suggests that derivatives of piperazine, such as "4-(6-Chloro-2-pyridinyl)piperazinomethanone," may hold promise in the development of neuroprotective or anti-inflammatory agents by targeting specific kinases involved in proinflammatory cytokine release (Scior et al., 2011).
Propiedades
IUPAC Name |
[4-(6-chloropyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-2-1-3-15(19-14)20-8-10-21(11-9-20)16(22)12-4-6-13(18)7-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEADZJXIWHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
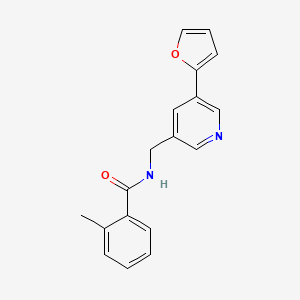
![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)
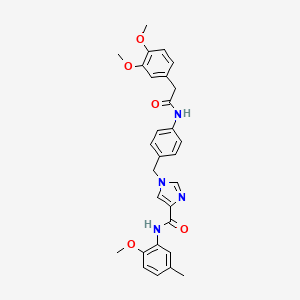
![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)
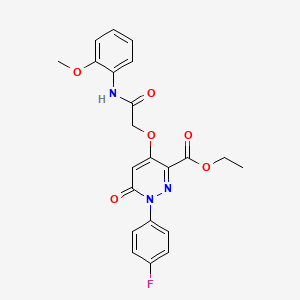
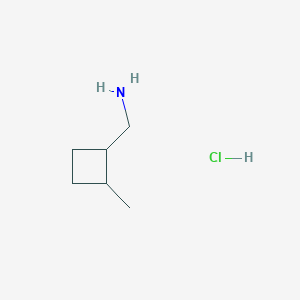
![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)
